Cas no 353-85-5 (trifluoroacetonitrile)
trifluoroacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- trifluoroacetonitrile
- 2,2,2-trifluoroacetonitrile
- Acetonitrile,trifluoro
- Cyanotrifluoromethane
- perfluoroacetonitrile
- trichloroacetonitrile
- Trifluor-acetonitril
- trifluoro(1-14c)acetonitrile
- trifluoro(2-14c)acetonitrile
- Acetonitrile,trifluoro- (6CI,8CI,9CI)
- Trifluoromethyl cyanide
- Trifluoromethylcarbonitrile
- Trifluoroacetonitrile, 99%
- CF3CN
- AKOS005258524
- Acetonitrile, 2,2,2-trifluoro-
- Acetonitrile, trifluoro-
- DTXSID1059862
- Q31835495
- trifluoroaceto-nitrile
- 353-85-5
- EINECS 206-542-6
- NS00041426
- trifluoroethanenitrile
- MFCD00039478
- C2F3N
-
- MDL: MFCD00039478
- Inchi: 1S/C2F3N/c3-2(4,5)1-6
- InChI Key: SFFUEHODRAXXIA-UHFFFAOYSA-N
- SMILES: FC(C#N)(F)F
Computed Properties
- Exact Mass: 94.99830
- Monoisotopic Mass: 94.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 82.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 23.8A^2
Experimental Properties
- Color/Form: Colorless gas
- Density: 1.332
- Melting Point: -144.42°C
- Boiling Point: -64 °C
- Flash Point: °C
- Refractive Index: 1.56
- PSA: 23.79000
- LogP: 1.07228
- Solubility: Soluble in water
- FEMA: 3825
trifluoroacetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
trifluoroacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB101288-10 g |
Trifluoroacetonitrile, 99%; . |
353-85-5 | 99% | 10 g |
€475.00 | 2023-07-20 | |
| abcr | AB101288-10g |
Trifluoroacetonitrile, 99%; . |
353-85-5 | 99% | 10g |
€475.00 | 2025-02-18 | |
| Oakwood | 001530-25g |
Trifluoroacetonitrile |
353-85-5 | 99% | 25g |
$390.00 | 2024-07-19 |
trifluoroacetonitrile Suppliers
trifluoroacetonitrile Related Literature
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1. Unimolecular decomposition pathways of negatively charged nitriles by ab initio molecular dynamicsVilhjálmur ásgeirsson,Christoph A. Bauer,Stefan Grimme Phys. Chem. Chem. Phys. 2016 18 31017
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2. Fluorocarbon derivatives of nitrogen. Part 13. Reaction of perfluoroalkanenitriles with pyridinium alkoxycarbonylmethylides: synthesis of perfluoroalkylated imidazo[1,2-a]pyridines (1-azaindolizines). X-Ray molecular structure of pyridinium 4,5-dihydro-4-oxo-2,6-bis(trifluoromethyl)pyrimidin-5-ylideRonald E. Banks,Robin G. Pritchard,Julie Thomson J. Chem. Soc. Perkin Trans. 1 1986 1769
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3. A π-bonded trifluoroacetonitrile complex of platinum(0)William J. Bland,Raymond D. W. Kemmitt,Robert D. Moore J. Chem. Soc. Dalton Trans. 1973 1292
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Greta Utecht,Andrzej Fruziński,Marcin Jasiński Org. Biomol. Chem. 2018 16 1252
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Wei Lin,Anan Wu,Xin Lu,Xiao Tang,Daniel A. Obenchain,Stewart E. Novick Phys. Chem. Chem. Phys. 2015 17 17266
Additional information on trifluoroacetonitrile
Chemical Profile of Trifluoroacetonitrile (CAS No. 353-85-5)
Trifluoroacetonitrile (CAS No. 353-85-5) is a fluorinated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and electronic properties. As a member of the nitrile family, it features a highly electronegative trifluoromethyl group attached to a nitrile functional group, which imparts distinct reactivity and stability. This compound is widely utilized as a solvent, intermediate, and building block in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.
The CAS No. 353-85-5 identifier is crucial for ensuring the precise identification and handling of this chemical substance. Its molecular formula, C₃F₃N, reflects its composition of three carbon atoms, three fluorine atoms, and one nitrogen atom. The presence of the trifluoromethyl group enhances the compound's lipophilicity while maintaining polarizability, making it an excellent choice for various applications where both solubility and reactivity are critical.
In recent years, trifluoroacetonitrile has been extensively studied for its role in cross-coupling reactions, particularly in the Suzuki-Miyaura and Heck reactions. These transformations are pivotal in constructing complex organic molecules, including biologically active compounds. The compound's ability to act as a ligand or precursor in metal-catalyzed reactions has opened new avenues for drug discovery and material science. For instance, researchers have leveraged trifluoroacetonitrile to develop novel catalysts that improve the efficiency of C-F bond-forming reactions, which are essential for creating fluorinated pharmaceuticals with enhanced metabolic stability.
One of the most compelling applications of trifluoroacetonitrile is in the synthesis of fluorinated nitriles, which are key intermediates in producing antiviral and anticancer agents. The trifluoromethyl group is known to modulate the pharmacokinetic properties of drugs by increasing their bioavailability and resistance to metabolic degradation. Recent studies have demonstrated its utility in generating trifluoromethyl-substituted nucleoside analogs that exhibit potent antiviral activity against RNA viruses. This underscores the importance of trifluoroacetonitrile as a synthetic tool in medicinal chemistry.
The compound's solvent properties also make it valuable in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications. Its high dielectric constant and low viscosity allow it to dissolve a wide range of polar and non-polar compounds, facilitating efficient separation and analysis. Moreover, its stability under various reaction conditions makes it suitable for large-scale industrial processes where consistency and purity are paramount.
From a material science perspective, trifluoroacetonitrile has been employed in the synthesis of advanced polymers and coatings that exhibit exceptional thermal stability and chemical resistance. These properties are particularly desirable for applications in harsh environments, such as aerospace components or electronic devices. Researchers have also explored its use in creating conductive polymers by incorporating nitrogen-rich functional groups into the polymer backbone.
The environmental impact of using trifluoroacetonitrile has been a subject of ongoing research. While it is not classified as a persistent organic pollutant, its degradation products require careful management to prevent ecological harm. Recent advancements in green chemistry have focused on developing catalytic systems that minimize waste and improve atom economy during its utilization. For example, biocatalytic approaches have been investigated as alternatives to traditional heavy-metal catalysts used in trifluoromethylation reactions.
In conclusion, trifluoroacetonitrile (CAS No. 353-85-5) remains a cornerstone compound in modern chemical research due to its versatility and reactivity. Its applications span from pharmaceutical synthesis to advanced material development, underscoring its indispensable role across multiple scientific disciplines. As research continues to uncover new methodologies for utilizing this compound efficiently and sustainably, its importance is expected to grow even further.
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